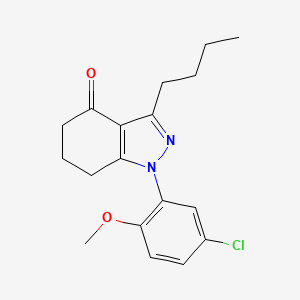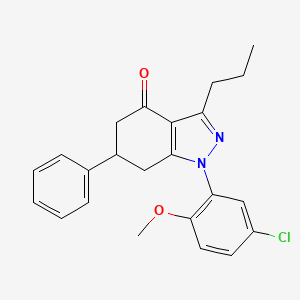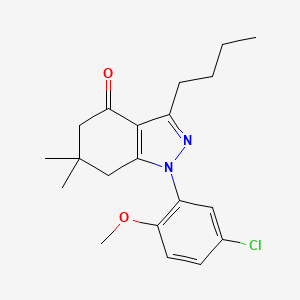
3-butyl-1-(5-chloro-2-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Descripción general
Descripción
3-butyl-1-(5-chloro-2-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-butyl-1-(5-chloro-2-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. In one study, this compound was shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In another study, this compound was shown to improve cognitive function in mice with Alzheimer's disease by inhibiting acetylcholinesterase. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the prevention and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butyl-1-(5-chloro-2-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments include its high purity and good yield, as well as its diverse biological activities. However, one limitation of using this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects against certain cell lines. Therefore, caution should be taken when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 3-butyl-1-(5-chloro-2-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to investigate its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease, in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
3-butyl-1-(5-chloro-2-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has shown promising results in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has exhibited cytotoxic effects against various cancer cell lines. In pharmacology, this compound has been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In biochemistry, this compound has been investigated for its potential as an inhibitor of various enzymes, including tyrosinase and acetylcholinesterase.
Propiedades
IUPAC Name |
3-butyl-1-(5-chloro-2-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-4-6-13-18-14(7-5-8-16(18)22)21(20-13)15-11-12(19)9-10-17(15)23-2/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEHQKITGUDJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C2=C1C(=O)CCC2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-butyl 8-methyl 5-amino-7-(4-isopropoxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300069.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4300082.png)
![diethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300087.png)
![diethyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300091.png)
![diethyl 5-amino-7-(4-hydroxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300095.png)
![2-(4-{4-[chloro(difluoro)methoxy]phenyl}-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300099.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4300115.png)

![5-({[(1-tert-butyl-1H-tetrazol-5-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4300127.png)

![4-(trifluoromethyl)-N-(2-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B4300146.png)

![4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4300160.png)